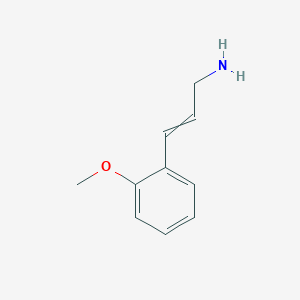

3-(2-Methoxyphenyl)-allylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,8,11H2,1H3 |

InChI Key |

RHQVCENFTXCENY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C=CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Methoxyphenyl Allylamine and Analogues

Catalytic Approaches in Allylamine (B125299) Synthesis

Catalytic methods offer efficient and atom-economical routes to allylamines, often providing high levels of selectivity and yield. These approaches can be broadly categorized into metal-free and metal-catalyzed strategies.

Metal-Free Multicomponent Reaction Strategies

Metal-free multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly valued for their operational simplicity and adherence to the principles of green chemistry. While specific examples detailing the synthesis of 3-(2-Methoxyphenyl)-allylamine via a metal-free MCR are not extensively documented in readily available literature, the general principles of such reactions can be applied.

A plausible metal-free MCR approach for the synthesis of analogues could involve the condensation of an amine, a carbonyl compound, and a suitable carbon nucleophile. For instance, a variation of the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which typically uses a metal catalyst, could potentially be adapted to a metal-free version for the synthesis of propargylamines, which can then be selectively reduced to the corresponding allylamine.

Petasis Reaction and Decarboxylative Coupling Pathways

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. wikipedia.org This reaction is particularly useful for the synthesis of a wide variety of substituted amines, including allylamines, when a vinylboronic acid is employed. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the vinyl group of the boronic acid.

For the synthesis of 3-(2-Methoxyphenyl)-allylamine, 2-methoxybenzaldehyde (B41997) would serve as the carbonyl component, which would react with ammonia (B1221849) (or a protected amine equivalent) and vinylboronic acid. The reaction is often carried out at room temperature or with gentle heating and is known for its high degree of stereocontrol when chiral amines or aldehydes are used. wikipedia.org

Table 1: Hypothetical Petasis Reaction for the Synthesis of 3-(2-Methoxyphenyl)-allylamine

| Entry | Amine Source | Carbonyl Component | Boronic Acid | Product |

| 1 | Ammonia | 2-Methoxybenzaldehyde | Vinylboronic acid | 3-(2-Methoxyphenyl)-allylamine |

Decarboxylative coupling reactions provide another modern strategy for the formation of C-C and C-N bonds. While specific applications to the synthesis of 3-(2-Methoxyphenyl)-allylamine are not prominently reported, the general methodology holds promise. This approach typically involves the coupling of a carboxylic acid with a suitable partner, with the extrusion of carbon dioxide as a driving force.

Transition Metal-Catalyzed Transformations (e.g., NiH-catalyzed hydroamidation)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a plethora of methods for the construction of allylamines. researchgate.net These reactions often proceed with high efficiency and selectivity under mild conditions. researchgate.net

Nickel-hydride (NiH) catalyzed reactions, such as hydroamidation, represent a powerful tool for the synthesis of amines. researchgate.net Hydroamidation involves the addition of an N-H bond of an amide across a double or triple bond. While direct hydroamination with ammonia to form primary allylamines can be challenging, related transformations offer pathways to these structures.

Palladium-catalyzed allylic C-H amination of α-alkenes is another significant advancement in allylamine synthesis. researchgate.net This method allows for the direct coupling of C-H bonds with amines, representing a highly atom-economical approach. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions.

Table 2: Examples of Transition Metal-Catalyzed Allylamine Synthesis (General)

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| Palladium/Ligand | 1,4-diene | Aromatic amine | Branched allylamine | researchgate.net |

| Nickel/Lewis Acid | Alkene, Aldehyde, Amide | - | Complex allylamine | researchgate.net |

Classical and Modern Reaction Pathways

Alongside catalytic methods, a number of classical and modern named reactions provide reliable routes to allylamines and their derivatives.

Allylation Reactions of Imines and Hydrazones

The allylation of imines and hydrazones is a fundamental and widely used method for the synthesis of homoallylic amines. This reaction involves the nucleophilic addition of an allyl organometallic reagent to the C=N bond. A variety of allylating agents can be employed, including those based on magnesium (Grignard reagents), zinc, indium, and silicon.

To synthesize 3-(2-Methoxyphenyl)-allylamine via this route, an imine would first be formed from 2-methoxybenzaldehyde and a suitable amine source. Subsequent reaction with an allyl nucleophile would furnish the desired product. The stereochemical outcome of the reaction can often be controlled by using chiral auxiliaries or catalysts.

Table 3: General Scheme for Imine Allylation

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 2-Methoxybenzaldehyde | Ammonia/Primary Amine | Imine intermediate |

| 2 | Imine intermediate | Allyl-metal reagent | 3-(2-Methoxyphenyl)-allylamine |

Mannich-Type and Aza-Prins Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. oarjbp.com While the classical Mannich reaction typically forms β-amino carbonyl compounds, variations of this reaction can be utilized to synthesize other amine derivatives. For instance, a modified Mannich reaction using an appropriate vinylogous nucleophile could potentially lead to the formation of allylic amines.

The aza-Prins reaction is a powerful cyclization reaction used for the synthesis of nitrogen-containing heterocycles, particularly piperidines. gre.ac.uk It involves the reaction of a homoallylic amine with an aldehyde, which, under acidic conditions, leads to the formation of a six-membered ring. While the primary application of the aza-Prins reaction is in the synthesis of cyclic structures, understanding its mechanism and the reactivity of the involved intermediates can provide insights into the synthesis of acyclic allylamines through related pathways. For example, interception of the intermediate carbocation with an external nucleophile instead of intramolecular cyclization could lead to functionalized allylamines.

Table 4: Key Features of Mannich and Aza-Prins Reactions

| Reaction | Key Reactants | Typical Product | Relevance to Allylamine Synthesis |

| Mannich | Aldehyde, Amine, Active H compound | β-Amino carbonyl | Modified versions for allylic amine synthesis |

| Aza-Prins | Homoallylic amine, Aldehyde | Piperidine derivatives | Mechanistic insights for acyclic amine synthesis |

Baylis-Hillman Adduct Derivatizations

The Baylis-Hillman reaction, an atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, provides a versatile platform for the synthesis of functionalized molecules, including allylamines. wikipedia.orgnih.gov The initial adduct, a highly functionalized allylic alcohol, can be further derivatized to yield the desired allylamine.

A general approach to synthesizing allylamines from Baylis-Hillman adducts involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an amine source. A more direct, single-step method involves the treatment of the acetylated Baylis-Hillman adduct with ammonium (B1175870) acetate (B1210297) in anhydrous methanol, which can stereoselectively yield (E)- and (Z)-allylamines in high yields. thieme-connect.comresearchgate.net

However, the reactivity of the aldehyde is a critical factor in the success of the Baylis-Hillman reaction. In the context of synthesizing 3-(2-Methoxyphenyl)-allylamine, the starting aldehyde would be 2-methoxybenzaldehyde. It has been reported that unactivated benzaldehydes, including 2-methoxybenzaldehyde, can be virtually unreactive in the Baylis-Hillman reaction under certain conditions. This presents a significant challenge that may require optimization of reaction conditions, such as the use of more active catalysts or promoters, to achieve viable yields of the initial adduct necessary for subsequent conversion to the target allylamine.

Table 1: Stereoselective Synthesis of Allylamines from Baylis-Hillman Adducts

| Starting Material | Reagent | Product | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|

| Acetyl derivative of Baylis-Hillman adduct of 2-chlorobenzaldehyde (B119727) and methyl acrylate | NH4OAc in anhydrous MeOH | (E)- and (Z)-allylamines | High | Predominantly E |

Ring-Opening Rearrangements (e.g., of Activated Azetidines)

The ring-opening of strained heterocycles, such as activated azetidines, offers a powerful strategy for the synthesis of functionalized linear amines. nih.gov This method relies on the nucleophilic attack on a strained four-membered ring, leading to a variety of substituted amine products. The regioselectivity of the ring-opening is a key aspect of this methodology and can often be controlled by the substitution pattern on the azetidine (B1206935) ring and the nature of the nucleophile. nih.gov

In a typical reaction, an activated azetidine, often N-acylated or N-sulfonylated to enhance its electrophilicity, undergoes nucleophilic attack. This can lead to the formation of γ-substituted amines. While this methodology is well-established for producing a range of amine derivatives, its specific application to the synthesis of allylamines, particularly those with an aryl substituent like 3-(2-Methoxyphenyl)-allylamine, is less commonly documented. researchgate.net

The synthesis of the target compound via this route would hypothetically involve the ring-opening of a suitably substituted azetidine with a nucleophile that introduces the methoxyphenyl group or a precursor. Alternatively, a 2-(2-methoxyphenyl) substituted azetidine could undergo a rearrangement that generates the allylic double bond. The development of such a specific pathway would require careful design of the azetidine substrate and optimization of the ring-opening conditions to favor the formation of the desired allylamine structure.

Photochemical and Other Non-Traditional Synthetic Routes

Photochemical reactions represent a non-traditional approach to organic synthesis, often enabling unique transformations that are not accessible through thermal methods. The photochemical synthesis of allylamines can be approached through several strategies, including the amination of allylic alcohols or the hydroamination of styrenes.

One relevant photochemical approach involves the amination of o-alkenylphenols in the presence of alkylamines. Irradiation of these compounds can lead to the formation of o-(1-alkylaminoalkyl)phenols in good yields. This reaction is proposed to proceed via a photoinduced proton transfer from the phenol (B47542) to the amine, followed by nucleophilic attack of the amine on the benzylic cation center of the resulting zwitterion. While this method has been demonstrated for phenols, a similar mechanism could be envisioned for the analogous 1-(2-methoxyphenyl)prop-2-en-1-ol, the Baylis-Hillman adduct of 2-methoxybenzaldehyde, to produce 3-(2-Methoxyphenyl)-allylamine.

Another avenue is the photocatalytic hydroaminoalkylation of styrenes with unprotected primary alkylamines. nih.gov This metal-free method provides direct access to γ-arylamines under mild conditions. nih.gov While this typically involves the addition of an amine to a styrene (B11656) derivative, the principles of photoredox catalysis could potentially be adapted for the synthesis of the target molecule from a suitable precursor.

Green Chemistry Principles in 3-(2-Methoxyphenyl)-allylamine Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like 3-(2-Methoxyphenyl)-allylamine is crucial for developing sustainable and environmentally benign processes.

Utilization of Sustainable Solvents (e.g., Deep Eutectic Solvents, Polyethylene Glycols)

The use of sustainable solvents can significantly reduce the environmental impact of a chemical process. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as green alternatives to traditional volatile organic compounds. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. DESs have been successfully employed in the Baylis-Hillman reaction, in some cases acting not only as the solvent but also as a co-catalyst, thereby reducing the amount of traditional catalyst required.

Polyethylene glycols (PEGs) are another class of environmentally friendly solvents. They are non-toxic, biodegradable, and recyclable. PEGs have been shown to be effective media for various organic reactions, including the Michael addition of amines to conjugated alkenes, a reaction type relevant to allylamine synthesis.

Catalyst Design for Enhanced Atom Economy and Reduced Waste

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. The design of highly efficient and selective catalysts is key to achieving high atom economy. In the context of allylamine synthesis, palladium-catalyzed allylic amination of allylic alcohols is a powerful method. The development of water-soluble palladium catalysts, such as those using sulfonated phosphine (B1218219) ligands (e.g., TPPTS), allows the reaction to be carried out in an aqueous medium, simplifying catalyst recycling and reducing the use of organic solvents. rsc.org Such catalytic systems are highly chemoselective and can be reused multiple times without significant loss of activity, contributing to a more sustainable process. rsc.org

Mechanochemical Approaches to Allylamine Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase chemistry. The mechanochemical synthesis of various amines and amides has been successfully demonstrated. While a specific mechanochemical synthesis of 3-(2-Methoxyphenyl)-allylamine has not been reported, the general principles are applicable. A hypothetical mechanochemical approach could involve the ball-milling of a suitable precursor, such as a derivative of the Baylis-Hillman adduct of 2-methoxybenzaldehyde, with an amine source. This solvent-free method would significantly improve the green credentials of the synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-(2-Methoxyphenyl)-allylamine |

| 2-Methoxybenzaldehyde |

| Ammonium acetate |

| Deep Eutectic Solvents (DESs) |

| Polyethylene Glycols (PEGs) |

| Tris(triphenylphosphine)palladium(0) |

Reaction Mechanisms and Mechanistic Investigations

Detailed Mechanistic Elucidation of Allylamine (B125299) Formation Reactions

The synthesis of allylamines is not confined to a single mechanism; rather, it can involve radical, ionic, and pericyclic pathways, often influenced by the choice of catalysts, substrates, and reaction conditions.

Radical-mediated C-H amination has emerged as a powerful tool for the synthesis of allylic amines. These reactions often proceed via a stepwise mechanism involving a stabilized allylic radical, which can lead to mixtures of regioisomers if the intermediate is undifferentiated. nih.gov For instance, cobalt-catalyzed intramolecular amination of sulfamoyl azides containing a racemic tertiary C-H bond proceeds through a radical process. nih.gov This method leverages the easy racemization of radical intermediates to achieve enantioconvergent amination. nih.gov In some cases, the reaction pathway favors allylic amination over aziridination due to the formation of a more stable allylic radical intermediate. nih.gov Kinetic studies of iron-catalyzed allylic amination of styrene (B11656) derivatives with nitroarenes suggest a mechanism involving C-N bond formation from an intermediate complex, which could engage in a radicaloid ene-type reaction with the olefin. acs.org

Ionic pathways are also prevalent in allylamine synthesis. For instance, the dehydrative coupling of π-activated alcohols with electron-deficient amines can proceed through an S(_N)1-type mechanism. organic-chemistry.org In these reactions, a carbocation intermediate is formed, and its stability is a key factor in determining the reaction rate. libretexts.org The S(_N)1 mechanism involves the departure of a leaving group to form a planar carbocation, which is then attacked by the amine nucleophile from either face, potentially leading to a racemic mixture if the carbon is a stereocenter. pressbooks.pub

The rate-determining step in an S(_N)1 reaction is the formation of the carbocation. pressbooks.pubmanifoldapp.org Factors that stabilize this intermediate, such as the nature of the substrate and the polarity of the solvent, will increase the reaction rate. libretexts.org Computational studies, including Density Functional Theory (DFT), have been employed to investigate the energy profiles of these reactions and to predict the activation energies for S(_N)1 pathways. mdpi.comresearchgate.net For example, DFT calculations on palladium-catalyzed amination of allylic alcohols have shown that the oxidative addition of the C-O bond is the rate-determining step. mdpi.com

The Intramolecular Diels-Alder (IMDA) reaction of vinylarenes (IMDAV) provides a powerful method for constructing complex cyclic systems. thieme-connect.comresearchgate.net In this type of reaction, a vinyl-substituted aromatic ring, such as the one potentially formed from a derivative of 3-(2-Methoxyphenyl)-allylamine, acts as the diene. The reaction proceeds through a [4+2] cycloaddition, which involves the temporary disruption of the aromaticity of the arene ring. thieme-connect.comresearchgate.net This approach is highly chemo-, regio-, and diastereoselective and is used to synthesize heterocyclic structures that are otherwise difficult to access. thieme-connect.comresearchgate.net

NMR monitoring of some IMDAV reactions has provided evidence for a concerted dearomative [4+2] mechanism. acs.org These reactions can be part of a domino sequence, where multiple bond-forming events occur in a single synthetic operation, enhancing the efficiency of the process. researchgate.net

Kinetic and Thermodynamic Aspects of Allylamine Transformations

Kinetic studies provide valuable insights into the reaction mechanisms of allylamine formation. For example, the kinetics of the CpFe(CO)(_2)-catalyzed allylic amination of α-methylstyrene derivatives by nitroarenes was found to be first-order in both the alkene and the nitroarene, and half-order in the catalyst. researchgate.net Such studies help to identify the rate-determining step and the species involved in it. In palladium-catalyzed amination of allylic alcohols, detailed kinetic studies revealed zero-order kinetics in the nucleophilic amine and first-order kinetics in the allylic alcohol, suggesting that the oxidative addition of the C-O bond is the rate-limiting step. mdpi.com

Computational methods like DFT are increasingly used to complement experimental kinetic data. DFT calculations can model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of the factors controlling the reaction rate. mdpi.comnih.govresearchgate.net For instance, in palladium-catalyzed allylation, DFT studies have investigated different potential mechanisms and assessed the influence of ligand electronic properties on the reaction. nih.gov These computational models are in good agreement with experimental kinetic data when solvent effects are included. mdpi.com

Stereochemical Control and Selectivity in Allylamine Synthesis

The synthesis of chiral allylic amines with high stereoselectivity is a significant area of research due to the prevalence of these motifs in biologically active molecules. acs.org Various catalytic systems have been developed to control both the regioselectivity (e.g., branched vs. linear products) and the enantioselectivity of allylic amination reactions.

Transition metal catalysis plays a pivotal role in achieving high levels of stereocontrol. Chiral ligands coordinated to metals such as rhodium, iridium, and copper can create a chiral environment that directs the approach of the nucleophile or the substrate, leading to the preferential formation of one enantiomer. acs.orgrsc.orgnih.gov

For example, rhodium-catalyzed amination of alkenes using chiral N-tosyloxycarbamates can produce chiral allylic amines with good yields and diastereoselectivities. acs.org Similarly, iridium-catalyzed amination of racemic allylic acetates can proceed with high levels of enantiomeric enrichment, often favoring the branched product. nih.gov Mechanistic studies in these iridium-catalyzed systems suggest an outer-sphere mechanism for the C-N bond formation. nih.gov Copper-catalyzed asymmetric allylic C-H amination using N-arylhydroxylamines has also been developed, delivering chiral N-aryl allylamines with good yields and enantioselectivities. rsc.org DFT modeling of this copper-catalyzed reaction suggests that the stereoselectivity is determined in the conversion of a (ligand)Cu(nitrosoarene)(alkene) complex via a concerted, asynchronous transition state. rsc.org

The following table summarizes the performance of different catalytic systems in the asymmetric synthesis of allylic amines, highlighting the regio- and enantioselectivity achieved.

| Catalyst System | Substrate Type | Selectivity Type | Selectivity Outcome | Reference |

|---|---|---|---|---|

| Rhodium / Chiral N-tosyloxycarbamate | Alkenes | Diastereoselectivity | Good | acs.org |

| Iridium / Chiral Phosphoramidite | Racemic Allylic Acetates | Enantioselectivity & Regioselectivity | High (Branched) | nih.gov |

| Copper / R-(+)-BINAM | Alkenes | Enantioselectivity | Good | rsc.org |

| Rhodium / Chiral Diene Ligand | Racemic Allylic Trichloroacetimidates | Enantioselectivity & Diastereoselectivity | High | researchgate.net |

| Copper / Chiral Ligand | Yne-allylic esters | Enantioselectivity & Regioselectivity (ε-site) | High | acs.orgnih.gov |

Structural Modifications and Derivatization Strategies

Synthesis of Substituted Allylamine (B125299) Derivatives

The allylamine class of compounds is recognized for its utility in medicinal chemistry. nih.gov Derivatization of the core 3-(2-Methoxyphenyl)-allylamine structure can be achieved through several standard synthetic transformations. The primary amine group is a key site for modification, allowing for the synthesis of a wide range of analogs through reactions such as N-alkylation, acylation, and sulfonylation.

For instance, coupling N-methyl-1-naphthalene methanamine with 1-bromo-6,6-dimethyl-2E-hepten-4-yne is a known method for producing terbinafine, highlighting a general strategy of alkylating an amine to form more complex allylamine derivatives. researchgate.net Similarly, the primary amine of 3-(2-Methoxyphenyl)-allylamine can be reacted with various electrophiles like alkyl halides, acid chlorides, or sulfonyl chlorides to generate diverse secondary and tertiary amines, amides, and sulfonamides, respectively.

Furthermore, modifications can target the naphthalene ring system in related allylamine structures, where substituent size and position significantly influence activity. nih.gov While direct studies on 3-(2-Methoxyphenyl)-allylamine are limited in this context, analogous derivatization on its phenyl ring, such as electrophilic aromatic substitution, could introduce additional functional groups, further expanding the chemical space of its derivatives.

The table below illustrates potential derivatization reactions starting from 3-(2-Methoxyphenyl)-allylamine.

| Reaction Type | Reagent Example | Product Class |

| N-Alkylation | Methyl Iodide | Secondary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

| Michael Addition | Acrylonitrile | β-Aminonitrile |

Incorporation of 3-(2-Methoxyphenyl)-allylamine into Heterocyclic Systems

The functional groups of 3-(2-Methoxyphenyl)-allylamine serve as handles for its incorporation into more complex heterocyclic frameworks, a common strategy in medicinal chemistry to access novel molecular architectures.

Formation of Imidazoles and Related Heterocycles

The synthesis of imidazole-containing structures often involves the reaction of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. baranlab.org While 3-(2-Methoxyphenyl)-allylamine is not a direct precursor in traditional imidazole syntheses like the Debus method, its primary amine can be utilized. For example, it can act as the amine component in multicomponent reactions.

One plausible strategy is the Van Leusen three-component reaction, which synthesizes imidazoles from an imine and tosylmethyl isocyanide (TosMIC). mdpi.com The imine can be pre-formed or generated in situ from the condensation of an aldehyde with an amine like 3-(2-Methoxyphenyl)-allylamine. This approach allows for the direct incorporation of the (2-methoxyphenyl)allyl moiety onto a nitrogen atom of the imidazole ring.

| Synthesis Method | Key Reagents | Role of Allylamine | Resultant Structure |

| Van Leusen Reaction | Aldehyde, TosMIC | Amine source for imine formation | N-((2-methoxyphenyl)allyl) substituted imidazole |

| Radziszewski Reaction | 1,2-Diketone, Aldehyde | Ammonia source (after degradation) or N-source | Imidazole core |

Pyrrolo[3,4-c]pyridine Derivatives

The pyrrolo[3,4-c]pyridine scaffold is present in various pharmacologically active compounds. mdpi.com Synthetic strategies for this heterocyclic system often involve the cyclization of suitably substituted pyridine or pyrrole precursors. researchgate.netresearchgate.net Direct incorporation of 3-(2-Methoxyphenyl)-allylamine into this specific framework is not straightforward and would likely require a multi-step synthesis.

A potential, though complex, pathway could involve the transformation of the allylamine into a pyrrole derivative bearing functional groups that can subsequently undergo cyclization to form the fused pyridine ring. For example, the amine could be used to synthesize a substituted pyrrolecarboxylic acid derivative, which could then undergo intramolecular cyclization to form the desired pyrrolopyridinone scaffold. enamine.net

Quinoxaline and Benzothiazole Conjugates

Quinoxalines are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. chim.itnih.gov To create a quinoxaline conjugate of 3-(2-Methoxyphenyl)-allylamine, the allylamine would need to be tethered to one of these precursors.

For instance, 3-(2-Methoxyphenyl)-allylamine could be reacted with a functionalized o-phenylenediamine or a 1,2-dicarbonyl compound prior to the main cyclization reaction. A more direct, albeit less conventional, approach might involve metal-free cross-dehydrogenative coupling between a pre-formed quinoxalinone and the amine. mtieat.org Another strategy involves the reaction of o-phenylenediamines with α-halo-ketones, which could potentially be synthesized from the allyl group of the starting material. nih.gov

The synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with aldehydes or carboxylic acids. Similar to quinoxalines, 3-(2-Methoxyphenyl)-allylamine could be incorporated by first being converted into an aldehyde derivative (e.g., via ozonolysis of the double bond followed by reductive workup) which could then react with a 2-aminothiophenol.

Derivatization for Scaffold Elaboration and Chemical Library Generation

The structural features of 3-(2-Methoxyphenyl)-allylamine make it a suitable starting point for the generation of chemical libraries for screening purposes. The primary amine, the alkene, and the aromatic ring are all sites for diversification.

Amine Derivatization: The primary amine can be readily converted into a vast array of amides, sulfonamides, ureas, and secondary/tertiary amines through parallel synthesis techniques. This allows for systematic exploration of the impact of different substituents on the nitrogen atom.

Alkene Modification: The allyl double bond can undergo various reactions, including epoxidation, dihydroxylation, hydrogenation, or Heck coupling, to introduce new functionalities and stereocenters.

Aromatic Ring Functionalization: The phenyl ring can be functionalized, for example, through electrophilic aromatic substitution reactions like nitration or halogenation, providing handles for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach diverse aryl or heteroaryl groups.

This multi-directional derivatization approach allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the electronic environment of 3-(2-Methoxyphenyl)-allylamine, which is crucial for predicting its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. swinburne.edu.aunih.gov It is extensively used to investigate systems like allylamine (B125299) derivatives due to its favorable balance of computational cost and accuracy. acs.org DFT calculations for 3-(2-Methoxyphenyl)-allylamine can elucidate key aspects of its molecular structure and reactivity. The optimized molecular geometry, for instance, provides precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate global chemical reactivity descriptors. acs.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. acs.org The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. acs.org The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. iucr.org In studies of related methoxyphenyl compounds, DFT has been used to compare theoretical structures with experimental data from X-ray diffraction, showing good agreement. iucr.org

Table 1: Representative DFT-Calculated Properties for an Allylamine System Note: These values are illustrative for a molecule of this class and would be determined specifically for 3-(2-Methoxyphenyl)-allylamine in a dedicated study.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -552.8 | Indicator of molecular stability. |

| HOMO Energy (eV) | -5.8 | Relates to ionization potential and electron-donating ability. acs.org |

| LUMO Energy (eV) | -0.9 | Relates to electron affinity and electron-accepting ability. acs.org |

| HOMO-LUMO Gap (eV) | 4.9 | Indicates chemical reactivity and kinetic stability. iucr.org |

| Dipole Moment (Debye) | 2.1 | Measures the polarity of the molecule. |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on the fundamental laws of quantum mechanics and physical constants, without using experimental data. swinburne.edu.aumpg.de Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. kuleuven.be These studies are crucial for obtaining a highly accurate description of the electronic wavefunction, from which all properties of the molecule can be derived. mpg.de

For a molecule like 3-(2-Methoxyphenyl)-allylamine, ab initio calculations can provide a rigorous analysis of its electronic structure. mpg.de This includes precise calculations of electron correlation effects, which are often approximated in DFT. Such studies can confirm the nature of chemical bonds, the distribution of electron density, and the energies of molecular orbitals. nih.gov While computationally more demanding than DFT, ab initio methods serve as a benchmark for accuracy and are essential for systems where electron correlation plays a critical role. arxiv.orgarxiv.org Conformational analyses of the parent allylamine molecule have been performed using ab initio methods to determine the characteristics of its different spatial arrangements. researchgate.net

Table 2: Illustrative Outputs from an Ab Initio Electronic Structure Analysis Note: This table presents typical data obtained from ab initio calculations for a comparable organic molecule.

| Property | Hartree-Fock (HF) Value | MP2 Value | Interpretation |

|---|---|---|---|

| Ground State Energy (Hartree) | -550.9 | -551.7 | MP2 includes electron correlation, providing a lower, more accurate energy. kuleuven.be |

| First Ionization Potential (eV) | 6.5 | 6.1 | Energy required to remove the outermost electron. |

| Mulliken Atomic Charges (e) on N | -0.85 | -0.79 | Indicates the partial charge on the nitrogen atom, showing its electronegativity. |

Conformational Analysis and Energy Landscapes

The flexibility of the allylamine chain and the rotation around the bond connecting the phenyl ring allow 3-(2-Methoxyphenyl)-allylamine to exist in multiple three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. researchgate.netresearchgate.net

Computational methods can systematically explore the rotational degrees of freedom in the molecule. By rotating key bonds (e.g., the C-C single bonds of the allyl group and the C-C bond to the phenyl ring) and calculating the energy at each step, a potential energy landscape can be constructed. This landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that must be overcome for the molecule to switch between them. The relative energies of the conformers, determined by these calculations, indicate their population distribution at a given temperature. This information is vital as the specific conformation of a molecule can significantly influence its biological activity and chemical reactivity.

Table 3: Hypothetical Conformational Analysis of 3-(2-Methoxyphenyl)-allylamine Note: The conformers and energies are illustrative, representing a typical outcome of such an analysis.

| Conformer ID | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | C-C-C-N: 65, C-C-Ar-O: 0 | 0.00 | 75.3 |

| 2 | C-C-C-N: 175, C-C-Ar-O: 0 | 1.15 | 12.1 |

| 3 | C-C-C-N: 60, C-C-Ar-O: 180 | 1.50 | 7.4 |

| 4 | C-C-C-N: -70, C-C-Ar-O: 180 | 2.10 | 3.2 |

Molecular Dynamics Simulations for Reactive Intermediates

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). ufmg.br

For 3-(2-Methoxyphenyl)-allylamine, MD simulations are particularly useful for studying the behavior of short-lived reactive intermediates that may form during a chemical reaction. nih.gov For example, if the amine group becomes protonated or if the allyl group participates in a reaction, the resulting species can be simulated. These simulations can reveal how the intermediate interacts with solvent molecules, its conformational flexibility, and its lifetime before converting to a product. Ab initio MD, which calculates forces "on-the-fly" using quantum mechanics, can be employed to model bond-breaking and bond-forming events with high accuracy. nih.gov

Predictive Modeling for Synthetic Pathways and Optimization

Computational chemistry is increasingly used not just to analyze existing molecules but also to predict and optimize their synthesis. acs.org By combining quantum mechanical calculations with machine learning algorithms, predictive models can be developed to evaluate potential synthetic pathways for molecules like 3-(2-Methoxyphenyl)-allylamine. nih.govmdpi.com

These models can assess the feasibility of various reactions by calculating the energies of reactants, transition states, and products. nih.gov This allows for the prediction of reaction barriers and thermodynamics, helping chemists identify the most promising synthetic routes. For a class of compounds like aromatic amines, quantitative structure-activity relationship (QSAR) models can be developed to predict properties based on molecular descriptors. nih.govoup.com For synthesis, a similar approach, known as quantitative structure-property relationship (QSPR), can predict reaction outcomes like yield or selectivity. nih.gov This predictive power can significantly reduce the number of experiments needed, saving time and resources in the development of efficient synthetic protocols. mdpi.com

Table 4: Framework for a Predictive Model for a Synthetic Step Note: This table outlines the components of a computational model designed to optimize a reaction, such as an amination step to form the target molecule.

| Model Component | Description | Example Input/Parameter |

|---|---|---|

| Input Descriptors | Molecular properties of reactants and reagents. | HOMO/LUMO energies, steric parameters, solvent polarity. |

| Reaction Conditions | Parameters of the simulated reaction. | Temperature, catalyst type, reactant concentrations. |

| Computational Method | Algorithm used for prediction. | DFT for transition state energies, Machine Learning regression model. nih.gov |

| Predicted Output | The outcome of the reaction. | Activation energy (kcal/mol), predicted yield (%), regioselectivity ratio. |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 3-(2-Methoxyphenyl)-allylamine.

High-Resolution ¹H and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(2-Methoxyphenyl)-allylamine is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the methoxy-substituted phenyl ring would typically appear in the downfield region, approximately between 6.8 and 7.4 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the methoxy (B1213986) and allyl substituents. The vinyl protons of the allyl group would resonate further upfield, likely in the 5.0 to 6.5 ppm range, showing complex splitting due to both geminal and vicinal coupling. The methoxy group protons would present as a sharp singlet around 3.8 ppm. The allylic protons adjacent to the amine group and the amine protons themselves would also have characteristic chemical shifts and multiplicities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The aromatic carbons would be found in the 110-160 ppm region, with the carbon attached to the methoxy group being significantly deshielded. The alkene carbons are expected in the 115-140 ppm range. The carbon of the methoxy group would appear around 55 ppm, and the allylic carbon bonded to the nitrogen would be in the 40-50 ppm range.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | ~6.8 - 7.4 | ~110 - 160 |

| Vinyl-H | ~5.0 - 6.5 | ~115 - 140 |

| Allylic-CH₂ | Data not available | ~40 - 50 |

| Methoxy-CH₃ | ~3.8 | ~55 |

| Amine-NH₂ | Data not available | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For 3-(2-Methoxyphenyl)-allylamine, the IR spectrum would be expected to show a characteristic N-H stretching vibration for the primary amine in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the allyl and methoxy groups would be just below 3000 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1450-1650 cm⁻¹ range. A prominent C-O stretching band for the methoxy group is expected around 1250 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Stretch (Alkene/Aromatic) | 1450 - 1650 |

| C-O Stretch (Methoxy) | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system involving the phenyl ring and the allyl group in 3-(2-Methoxyphenyl)-allylamine would give rise to characteristic absorption bands in the UV region, typically around 200-400 nm. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 3-(2-Methoxyphenyl)-allylamine (C₁₀H₁₃NO), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula. The expected monoisotopic mass is approximately 163.100 g/mol . The mass spectrum would also display a fragmentation pattern that can provide further structural information. Common fragmentation pathways might include the loss of the methoxy group, cleavage of the allylic C-C bond, or rearrangements involving the amine group.

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Expected [M]+ Peak (m/z) | ~163.10 |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 3-(2-Methoxyphenyl)-allylamine or a solid derivative can be obtained, this technique can provide precise bond lengths, bond angles, and torsional angles. This data would confirm the connectivity established by NMR and provide insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. As of now, publicly available crystal structure data for 3-(2-Methoxyphenyl)-allylamine is not available. Such an analysis would yield information on the crystal system, space group, and unit cell dimensions.

Applications in Organic Synthesis As a Building Block

Precursor for Complex Organic Molecules

There is no available scientific literature detailing the use of 3-(2-Methoxyphenyl)-allylamine as a starting material or key intermediate in the synthesis of complex organic molecules.

Role in the Synthesis of Natural Product Analogues

No published research could be found that describes the incorporation of the 3-(2-Methoxyphenyl)-allylamine moiety into analogues of natural products.

Contribution to the Formation of Epoxyamides

There is no documented evidence or research that indicates a role for 3-(2-Methoxyphenyl)-allylamine in the synthesis or formation of epoxyamides.

Structure Reactivity Relationship Srr Studies

Investigating the Impact of Substituent Effects on Chemical Reactivity

The reactivity of 3-(2-Methoxyphenyl)-allylamine is significantly influenced by the electronic and steric effects of its substituents: the 2-methoxy group on the phenyl ring and the allylamine (B125299) chain.

The methoxy (B1213986) group (-OCH3) at the ortho-position of the phenyl ring is a key electronic modulator. As an electron-donating group through resonance, it increases the electron density of the aromatic ring. This enhanced electron density can, in turn, influence the reactivity of the allylic double bond and the nucleophilicity of the amine group. The increased electron density on the phenyl ring may affect its participation in electrophilic aromatic substitution reactions, though the primary reactivity is often associated with the allylamine moiety.

The allylamine portion of the molecule contains two primary reactive sites: the nucleophilic amine group (-NH2) and the electrophilic/radical-susceptible C=C double bond. The reactivity of these sites can be influenced by the electronic push from the methoxyphenyl group. For instance, the electron-donating nature of the methoxy group can subtly increase the basicity and nucleophilicity of the amine compared to an unsubstituted phenylallylamine.

The steric hindrance imposed by the ortho-methoxy group can also play a role in the compound's reactivity. This steric bulk may hinder the approach of reagents to the adjacent allylic side chain, potentially influencing the regioselectivity and stereoselectivity of reactions.

Table 1: Predicted Influence of Substituents on the Reactivity of 3-(2-Methoxyphenyl)-allylamine

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

| Methoxy (-OCH3) | Ortho | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | May increase the nucleophilicity of the amine and activate the double bond towards certain reactions. Can sterically hinder approach to the allylic system. |

| Amine (-NH2) | Allylic | Nucleophilic, Basic | Minor | Primary site for reactions with electrophiles. Can direct reactions at the double bond. |

| Alkene (C=C) | Allylic | Susceptible to electrophilic addition and radical reactions | - | A key site for functionalization and polymerization reactions. |

Exploring the Influence of Stereochemistry on Reaction Outcomes

Stereochemistry is a critical factor in determining the outcome of reactions involving chiral or prochiral centers. In the case of 3-(2-Methoxyphenyl)-allylamine, while the molecule itself is not chiral, reactions at the double bond can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is influenced by the geometry of the transition state and the method of attack of the reagent.

For instance, in cycloaddition reactions, the stereochemistry of the dienophile (in this case, the allylamine derivative) can dictate the stereochemistry of the resulting cycloadduct. fiveable.me The approach of a diene to the allylic double bond can occur from either the top or bottom face, potentially leading to a mixture of diastereomers if other stereocenters are present or formed. The presence of the bulky 2-methoxyphenyl group can exert a directing effect, favoring the approach of the reagent from the less hindered face, thus leading to a degree of stereoselectivity. masterorganicchemistry.com

Reactions that proceed through a concerted mechanism, such as certain pericyclic reactions, are often highly stereospecific, meaning the stereochemistry of the product is directly determined by the stereochemistry of the reactant. masterorganicchemistry.com While 3-(2-Methoxyphenyl)-allylamine is achiral, its derivatives with existing stereocenters would be expected to exhibit high stereospecificity in such reactions.

Table 2: Potential Stereochemical Outcomes in Reactions of Allylamines

| Reaction Type | Stereochemical Principle | Expected Outcome for 3-(2-Methoxyphenyl)-allylamine |

| Epoxidation | Syn-addition | Formation of a racemic mixture of epoxides. |

| Dihydroxylation | Syn- or Anti-addition depending on reagents | Formation of racemic diols. |

| [4+2] Cycloaddition | Concerted, Suprafacial | Formation of new stereocenters in the product, with the relative stereochemistry influenced by the transition state geometry. fiveable.me |

| Radical Addition | Non-stereospecific (generally) | Potential for a mixture of stereoisomers if new chiral centers are formed. |

Analysis of Molecular Architecture on Chemical Interactions (e.g., protein-ligand interaction mechanisms from a chemical perspective)

The three-dimensional arrangement of atoms in 3-(2-Methoxyphenyl)-allylamine, its molecular architecture, is fundamental to its interactions with other molecules, particularly in a biological context such as protein-ligand binding. The presence of a phenyl ring, a hydrogen bond donor/acceptor (amine group), and a flexible allylic linker gives the molecule a specific pharmacophoric profile.

Docking studies of structurally related methoxyphenyl compounds with protein targets have revealed the importance of the methoxy group in forming specific interactions. researchgate.netmdpi.com The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket. researchgate.net The amine group is a key interaction site, capable of forming strong hydrogen bonds and salt bridges with acidic residues.

Table 3: Potential Molecular Interactions of 3-(2-Methoxyphenyl)-allylamine in a Protein Binding Site

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Methoxy Group | Hydrogen Bond Acceptor, Hydrophobic | Serine, Threonine, Asparagine, Glutamine |

| Amine Group | Hydrogen Bond Donor/Acceptor, Ionic | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine |

| Allylic Chain | Van der Waals, Hydrophobic | Aliphatic amino acid residues |

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Allylamine (B125299) Transformations

The development of new catalysts is crucial for unlocking novel transformations and improving the efficiency of known reactions for allylamines. Palladium-catalyzed reactions, such as the Tsuji-Trost and Heck reactions, have been foundational in allylamine synthesis. semanticscholar.orgnih.govnih.gov Future research is focused on overcoming existing limitations, such as selectivity and substrate scope, by designing more sophisticated catalytic systems.

A promising frontier is the merger of different activation modes within a single catalytic cycle. For instance, a novel method combines visible-light photo-redox catalysis with palladium catalysis. organic-chemistry.orgelsevierpure.com This dual-catalytic system enables a three-component reaction between an aryl alkene (such as 2-methoxystyrene), a dielectrophile, and an amine to construct complex allylic amines under mild conditions. nih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct route to compounds like 3-(2-Methoxyphenyl)-allylamine.

Another area of intense research involves enhancing catalyst performance and selectivity for unprotected allylamines. Traditional methods often require protecting the amine group to prevent it from interfering with the catalyst. chemrxiv.org Recent breakthroughs show that using specific ligands or even in situ-formed palladium nanoparticles can control regioselectivity in Heck reactions of unprotected cinnamylamines, demonstrating that the free amine can be used to direct the reaction outcome. chemrxiv.org Furthermore, strategies to temporarily mask the amine's nucleophilicity, for example by forming a BF₃ ammonium (B1175870) salt, allow for the synthesis of complex tertiary allylic amines without catalyst inhibition. incatt.nl

| Catalytic System | Precursors | Key Features | Relevant Transformation |

| Pd(0)/Visible Light | Aryl alkene, Dielectrophile, Amine | Merges light/dark catalytic cycles; mild conditions. nih.govorganic-chemistry.org | Three-component homologative amination. |

| Pd Pre-catalyst/Ligand | Aryl bromide, N-Boc-allylamine | Scalable Heck reaction; high regio- and stereoselectivity. semanticscholar.org | Synthesis of trans-cinnamylamines. |

| In situ Pd Nanoparticles | Unprotected Cinnamylamine (B1233655), Aryl halide | Direct β-arylation without protecting groups. chemrxiv.org | C-H Functionalization. |

| [Pd(dppp)]/Oxidant | Alkene, Tertiary Amine | Does not require nucleophilicity masking agents. incatt.nl | Direct allylic C-H amination. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The physical execution of chemical synthesis is being revolutionized by flow chemistry and robotics. These technologies promise to make the synthesis of molecules like 3-(2-Methoxyphenyl)-allylamine faster, safer, and more reproducible.

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters like temperature and pressure compared to traditional batch synthesis. durham.ac.uk This enhanced control minimizes the formation of byproducts and allows for the safe handling of reactive intermediates. durham.ac.uk For multistep syntheses, flow systems can be "telescoped," meaning the output of one reactor flows directly into the next, eliminating the need for manual purification of intermediates. thieme-connect.de This approach has been successfully applied to produce various active pharmaceutical ingredients (APIs), a class of molecules to which many allylamine derivatives belong. mdpi.com

| Feature | Batch Synthesis | Flow Chemistry |

| Heat Transfer | Poor, limited by surface area | Excellent, high surface-area-to-volume ratio |

| Safety | Risks with large volumes of hazardous materials | Enhanced, small reaction volumes at any given time |

| Scalability | Requires re-optimization | Straightforward by running longer |

| Process Control | Difficult to precisely control temperature/mixing | Precise control over reaction parameters |

| Integration | Stepwise with manual workup | Easily "telescoped" for multi-step reactions thieme-connect.de |

Advanced Computational Predictions for Unexplored Reactivities

The trial-and-error nature of chemical discovery is increasingly being supplemented by computational methods that can predict how a molecule will behave. Quantum mechanics (QM) and machine learning (ML) are at the forefront of this shift, offering powerful tools to forecast the reactivity of compounds like 3-(2-Methoxyphenyl)-allylamine. nih.gov

Modern computational tools can model the intricate dance of electrons as bonds form and break, allowing chemists to calculate reaction energy barriers and predict the most likely products. nih.gov While highly accurate, traditional QM methods are computationally expensive. The development of machine learning interatomic potentials (MLIPs), as found in packages like Auto3D, bridges this gap by offering QM-level accuracy at a fraction of the computational cost. cmu.edu

For 3-(2-Methoxyphenyl)-allylamine, these predictive tools have several potential applications:

Catalyst Design: Simulating the interaction between the allylamine and a proposed catalyst can help identify the most promising candidates before any experiments are run.

Reaction Screening: The feasibility of previously untested reactions, such as novel C-H activation or cyclization pathways, can be evaluated computationally to prioritize experimental efforts.

Metabolic Prediction: In a drug discovery context, computational models can predict how the molecule might be metabolized by the body, identifying potentially reactive or toxic byproducts. nih.gov

Stability Analysis: The degradation pathways of the molecule under various environmental stressors like heat, oxygen, or light can be modeled to understand its long-term stability. purdue.edu

| Computational Method | Application for 3-(2-Methoxyphenyl)-allylamine |

| Quantum Mechanics (QM) | Accurately calculate reaction mechanisms and transition states. nih.gov |

| Machine Learning (ML) | Predict reaction outcomes and yields based on molecular descriptors. cmu.edu |

| Molecular Dynamics (MD) | Simulate molecular motion to understand solvent effects and conformational preferences. |

| Automated Reaction Prediction | Explore reaction networks to discover novel degradation or transformation pathways. purdue.edu |

Design of Next-Generation Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are becoming central to the design of new synthetic routes. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and using renewable resources and energy-efficient processes.

One of the most powerful approaches to sustainable synthesis is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. nih.gov Researchers have successfully constructed a biosynthetic pathway in E. coli to produce cinnamylamine from cinnamic acid, a renewable feedstock. nih.govresearchgate.net This process, catalyzed by enzymes like carboxylic acid reductase (ncCAR) and ω-transaminase (OATA), operates in water at ambient temperatures, offering significant environmental advantages over traditional chemical methods that often rely on toxic solvents and metal catalysts. nih.gov The productivity of such biocatalytic systems can be dramatically improved through metabolic engineering, for instance, by knocking out specific genes to channel cellular resources toward producing the desired molecule. researchgate.netnih.gov

Another key strategy is the use of recoverable and reusable catalysts, such as those immobilized on magnetic nanoparticles. rsc.org This allows for the simple removal of the catalyst from the reaction mixture with a magnet, preventing metal contamination of the product and allowing the catalyst to be used in multiple cycles. While not yet specifically demonstrated for 3-(2-Methoxyphenyl)-allylamine, this approach is a general strategy for making catalytic processes more sustainable. The development of one-pot, multi-component reactions also contributes to sustainability by increasing atom economy and reducing the number of separate reaction and purification steps. rsc.org

| Metric | Traditional Chemical Synthesis (e.g., Heck Reaction) | Biocatalytic Synthesis (e.g., Engineered E. coli) |

| Starting Material | Often petroleum-derived (e.g., Aryl bromides) semanticscholar.org | Renewable feedstocks (e.g., Cinnamic acid) nih.gov |

| Solvent | Organic solvents (e.g., Toluene, DMF) | Water |

| Catalyst | Palladium or other precious metals | Enzymes (renewable, biodegradable) nih.gov |

| Conditions | Often elevated temperatures | Ambient temperature and pressure |

| Waste | Metal-containing waste, solvent waste | Primarily biomass and aqueous media |

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2-Methoxyphenyl)-allylamine, and how do reaction conditions influence yield?

Synthesis of 3-(2-Methoxyphenyl)-allylamine can be approached via coupling reactions or functionalization of allylamine precursors. For example, ethyl aroylacetates with methoxyphenyl substituents (e.g., 3-methoxyphenyl derivatives) have been synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres, with yields dependent on temperature (80–120°C) and catalyst loading (2–5 mol%) . Allylamine derivatives often require protection of the amine group during synthesis to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound with >95% purity .

Q. How should researchers characterize the purity and structural integrity of 3-(2-Methoxyphenyl)-allylamine?

Standard characterization includes:

- HPLC : To assess purity (e.g., 98% minimum, as noted for structurally similar compounds) .

- NMR (¹H/¹³C) : To confirm substitution patterns (e.g., methoxy group at the 2-position and allylamine linkage).

- Mass Spectrometry (MS) : For molecular weight verification (expected ~163.21 g/mol for C₁₀H₁₃NO).

- FT-IR : To identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .

Q. What safety protocols are essential for handling 3-(2-Methoxyphenyl)-allylamine in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A eye irritation hazard) .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid discharge into waterways .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of 3-(2-Methoxyphenyl)-allylamine derivatives for biological applications?

- Functional Group Modifications : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or allylamine positions to evaluate effects on bioactivity. For example, analogs with 2-chloro or 3-methylphenyl groups have shown altered receptor binding in related compounds .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GPCRs or enzymes). Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental strategies address conflicting data in stability studies of 3-(2-Methoxyphenyl)-allylamine under varying pH conditions?

- Controlled Degradation Studies : Expose the compound to buffered solutions (pH 1–13) at 37°C and monitor degradation via HPLC-MS. For example, instability in acidic conditions (pH <3) may indicate protonation of the allylamine group leading to decomposition .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to identify optimal storage conditions (e.g., refrigerated, inert atmosphere) .

Q. How can advanced analytical techniques resolve challenges in quantifying trace impurities in 3-(2-Methoxyphenyl)-allylamine batches?

- LC-HRMS : Detect impurities at <0.1% levels by coupling high-resolution mass spectrometry with liquid chromatography.

- Isotopic Labeling : Use deuterated analogs (e.g., 2-methoxy-d₃-phenol derivatives) as internal standards to improve quantification accuracy .

Q. What methodologies are suitable for studying the compound’s interactions with biological membranes or proteins?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Fluorescence Spectroscopy : Label the compound with fluorophores (e.g., dansyl chloride) to monitor partitioning into lipid bilayers .

Methodological Considerations Table

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.